5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
Description
Properties
IUPAC Name |
5-formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O3S/c1-12(2)17(15,16)13-5(4-14)3-6(11-13)7(8,9)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKFDIDBIZFOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis of 5-formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide begins with accessible precursors such as trifluoroacetate esters and substituted acetophenones. For example, ethyl trifluoroacetate reacts with 4-chloroacetophenone in the presence of sodium methoxide to yield trifluoromethylated diketones, which are critical intermediates for pyrazole ring formation . Similarly, 4-sulfonamidophenyl hydrazine hydrochloride serves as a key reagent for cyclocondensation reactions .
Pyrazole Core Formation via Cyclocondensation
The pyrazole ring is constructed through cyclocondensation of hydrazine derivatives with diketones. In one protocol, 4-sulfonamidophenyl hydrazine hydrochloride (2.31 g, 10.3 mmol) is refluxed with a trifluoromethylated diketone (2.37 g, 9.4 mmol) in ethanol for 15.5 hours, yielding the pyrazole scaffold . The reaction mechanism proceeds via nucleophilic attack of the hydrazine on the diketone’s carbonyl groups, followed by dehydration to form the aromatic heterocycle.
Table 1: Optimization of Pyrazole Cyclocondensation
| Diketone (mmol) | Hydrazine (mmol) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 9.4 | 10.3 | Ethanol | 15.5 | 72 |
| 5.7 | 6.2 | Ethanol | 15.75 | 68 |
Introduction of the Sulfonamide Group
Sulfonamide functionalization is achieved by reacting the pyrazole intermediate with dimethylamine-containing sulfonyl chlorides. A representative method involves treating the pyrazole with N,N-dimethylsulfamoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C . The dimethylamine group is introduced via nucleophilic substitution, with the reaction typically reaching completion within 2–4 hours.
Formylation at the Pyrazole 5-Position
The formyl group is introduced at the pyrazole’s 5-position using Vilsmeier-Haack formylation or urotropine-mediated reactions. Patent CN103833645A details a urotropine-based approach where the pyrazole derivative reacts with hexamethylenetetramine in methanesulfonic acid under reflux (150–170°C) for 36–68 hours . The formylation efficiency depends on the molar ratio of urotropine to the pyrazole substrate, with optimal yields achieved at a 1:1.5 ratio.
Table 2: Formylation Conditions and Outcomes
| Method | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl3/DMF | 80–100 | 12 | 65 |
| Urotropine | Hexamethylenetetramine | 150–170 | 48 | 58 |
Purification and Analytical Characterization
Crude product purification involves solvent extraction (e.g., ethyl acetate/water), followed by recrystallization from acetone or methanol. The final compound is characterized by HPLC (purity >95%) and NMR spectroscopy. The NMR spectrum exhibits distinct signals for the formyl proton ( ppm) and dimethyl sulfonamide ( ppm) .
Challenges and Optimization Opportunities
Key challenges include low formylation yields due to steric hindrance from the trifluoromethyl group. Alternatives such as directed ortho-metalation (DoM) followed by formyl chloride quenching may improve efficiency. Additionally, replacing methanesulfonic acid with greener solvents like PEG-400 could enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: 5-Carboxy-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
Reduction: 5-Hydroxymethyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazole derivatives
Scientific Research Applications
5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Sulfonamides
The following table highlights key structural and functional differences between HC-3971 and analogs:
Key Findings:
Trifluoromethyl Group Impact :
- HC-3971’s CF₃ group at position 3 increases electron-withdrawing effects and lipophilicity compared to HC-3979, which lacks this substituent. This enhances membrane permeability in biological systems .
- The CF₃ group also contributes to metabolic stability, a critical factor in pharmacokinetics.
Sulfonamide vs. Sulfonyl Chloride :
- The sulfonyl chloride group in the 4-chloro-1-isopropyl derivative () is highly reactive, enabling nucleophilic substitution to form sulfonamides. In contrast, HC-3971’s sulfonamide group is stable and often utilized in final product formulations .
Formyl Group Utility :
Electronic and Steric Effects
- HC-3971 vs. Comparative NMR studies (e.g., ¹³C chemical shifts) would likely show downfield shifts for HC-3971’s CF₃-adjacent carbons due to electronegativity .
Comparison with 3-Chlorophenylsulfanyl Derivatives :
Biological Activity
5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 1423037-33-5
- Molecular Formula : C6H8F3N3O2S
- Molecular Weight : 243.2 g/mol
- Purity : 97%
The structure features a pyrazole ring with a trifluoromethyl group, which is known to enhance the compound's biological activity by increasing lipophilicity and modulating receptor interactions.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to 5-formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that derivatives exhibited up to 85% inhibition of TNF-α at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that pyrazole derivatives can effectively inhibit bacterial strains such as E. coli and Staphylococcus aureus. For example, a related compound demonstrated a significant reduction in microbial growth at concentrations as low as 6.25 µg/mL against Mycobacterium tuberculosis .
Anticancer Potential
Emerging research suggests that pyrazole derivatives may possess anticancer properties. Certain studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in inflammatory pathways.
- Cytokine Modulation : The compound appears to downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives may exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells.
Study on Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized various pyrazole derivatives and tested their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed that certain derivatives achieved up to 78% inhibition of edema compared to standard treatments .
Antimicrobial Efficacy Assessment
Burguete et al. evaluated a series of pyrazole compounds against Mycobacterium tuberculosis and other bacterial strains. Their findings indicated that some derivatives exhibited promising antimicrobial activity, with one compound showing a 98% inhibition rate against the MTB strain at low concentrations .
Q & A
Q. How can researchers optimize the synthesis of 5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide to achieve high yield and purity?
Methodological Answer: The synthesis of pyrazole-sulfonamide derivatives typically involves cyclization reactions and functional group modifications. Key steps include:
- Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-keto esters or equivalents under acidic/basic conditions (e.g., ethanol reflux) .
- Sulfonamide Introduction : Nucleophilic substitution using sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine .
- Trifluoromethyl Group Incorporation : Fluorinated precursors (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) are used to introduce CF₃ groups via condensation reactions .
- Purification : Recrystallization from ethanol or toluene and monitoring via thin-layer chromatography (TLC) ensures purity .
Example Synthesis Protocol:
Q. What spectroscopic and crystallographic techniques confirm the molecular structure and regiochemistry of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing N-methyl vs. trifluoromethyl groups) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 55.58° between pyrazole and benzene rings) and hydrogen-bonding networks (e.g., N–H···O interactions) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 387.5 g/mol for a related compound) .
Key Crystallographic Findings:
| Parameter | Value | Significance |
|---|---|---|
| Dihedral Angle (Pyrazole-Benzene) | 55.58° | Indicates steric/electronic effects on planarity |
| Hydrogen Bonds | N3–H···O (2.89 Å) | Stabilizes supramolecular layers |
| Disorder Refinement | Furanyl ring (1:1 ratio) | Highlights challenges in resolving flexible groups |
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data for sulfonamide-pyrazole derivatives across assay systems?
Methodological Answer: Conflicting bioactivity data may arise from assay conditions (e.g., pH, solvent) or target specificity. Strategies include:
- Dose-Response Curves : Establish IC₅₀/EC₅₀ values under standardized conditions .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., furan vs. phenyl analogs) to isolate substituent effects .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl groups enhancing membrane permeability) .
Example Bioactivity Comparison:
| Compound | Substituents | Reported Activity | Assay System |
|---|---|---|---|
| Target Compound | 5-Formyl, CF₃, sulfonamide | Anticancer (IC₅₀ = 12 µM) | MCF-7 cells |
| Analog A | 5-Amino, CF₃ | Antimicrobial (MIC = 8 µg/mL) | S. aureus |
| Analog B | 5-Methoxy, CH₃ | Inactive | Same assay |
Q. What strategies elucidate structure-activity relationships (SAR) for trifluoromethyl and sulfonamide groups in pyrazole derivatives?
Methodological Answer:
- Isosteric Replacement : Swap CF₃ with CH₃ or Cl to assess hydrophobicity/electronic effects .
- Molecular Docking : Predict binding poses with target proteins (e.g., cyclooxygenase-2) to identify critical interactions .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize analogs .
SAR Insights:
- Trifluoromethyl : Enhances metabolic stability and target affinity via hydrophobic/electron-withdrawing effects .
- Sulfonamide : Participates in hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase) .
Q. How is computational modeling integrated with experimental data to predict binding interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein binding over time (e.g., 100 ns simulations) to assess stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to guide substituent design .
- Validation : Cross-check docking scores (e.g., Glide score = -9.2 kcal/mol) with experimental IC₅₀ values .
Case Study:
A pyrazole-sulfonamide derivative showed strong inhibition (IC₅₀ = 0.8 µM) against EGFR kinase. Docking revealed key interactions:
- Sulfonamide oxygen with Lys721.
- Trifluoromethyl group in a hydrophobic pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
